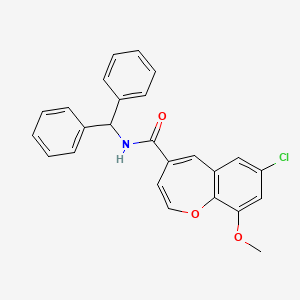
7-chloro-N-(diphenylmethyl)-9-methoxy-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(diphenylmethyl)-9-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(diphenylmethyl)-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and a halogenated ketone, under basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine, such as diphenylmethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(diphenylmethyl)-9-methoxy-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Corresponding reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
7-chloro-N-(diphenylmethyl)-9-methoxy-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antimalarial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-chloro-N-(diphenylmethyl)-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Interaction with Receptors: Modulating the activity of receptors, such as G-protein-coupled receptors or ion channels.
Interference with DNA/RNA: Affecting the synthesis or function of nucleic acids, leading to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial activity.
7-chloroquinoline: Used as a precursor for the synthesis of various pharmaceuticals.
9-methoxy-1-benzoxepine: Studied for its potential biological activities.
Uniqueness
7-chloro-N-(diphenylmethyl)-9-methoxy-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H20ClNO3 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-benzhydryl-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C25H20ClNO3/c1-29-22-16-21(26)15-20-14-19(12-13-30-24(20)22)25(28)27-23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-16,23H,1H3,(H,27,28) |
InChI Key |
BWDMOPKBEMOUKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















